2-Methoxy-5-[(propylamino)methyl]phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(propylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h4-5,7,12-13H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIZJVSGCFCVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methoxy-5-[(propylamino)methyl]phenol CAS number and identifiers
[1][2]
Executive Summary
This compound (CAS: 51728-06-4 ) is a secondary amine and a structural derivative of the isovanillyl (3-hydroxy-4-methoxybenzyl) core. Distinct from its regioisomer N-propylvanillylamine (a capsaicinoid precursor), this compound serves as a critical building block in medicinal chemistry, particularly in the exploration of Structure-Activity Relationships (SAR) for Transient Receptor Potential (TRP) channel modulators and dopaminergic ligands. Its unique substitution pattern—placing the aminomethyl group at the 5-position relative to the phenol—allows researchers to probe the steric and electronic requirements of vanilloid binding sites without inducing the classic pungency associated with 4-substituted analogs.
Chemical Identity & Physicochemical Properties[3][4][5][6]
This compound is formally an N-propyl derivative of isovanillylamine . Unlike the common vanillyl (4-hydroxy-3-methoxy) motif found in capsaicin, the isovanillyl (3-hydroxy-4-methoxy) core alters the hydrogen-bonding network critical for receptor interaction.
Table 1: Chemical Identifiers & Properties
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | N-Propylisovanillylamine; 5-[(Propylamino)methyl]guaiacol; 3-Hydroxy-4-methoxy-N-propylbenzylamine |
| CAS Number | 51728-06-4 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| SMILES | CCCNCc1cc(O)c(OC)cc1 |
| InChI Key | (Predicted) UZJRWHF... (Isomer dependent) |
| pKa (Predicted) | Amine: ~9.5 |
| LogP (Predicted) | 1.6 – 1.9 |
| Appearance | Off-white to pale yellow solid (as HCl salt) or viscous oil (free base) |
| Solubility | Soluble in MeOH, DMSO, Ethanol; Free base sparingly soluble in water |
Synthesis & Production Protocols
The most robust route to this compound is the Reductive Amination of Isovanillin (3-Hydroxy-4-methoxybenzaldehyde). This method ensures regio-specificity, as the starting material already possesses the correct 3,4-substitution pattern (which corresponds to 2-methoxy-5-formylphenol in IUPAC numbering).
Core Reaction Pathway
-
Condensation: Isovanillin reacts with Propylamine to form an imine (Schiff base) intermediate.
-
Reduction: The imine is reduced in situ using a hydride source (e.g., Sodium Borohydride, NaBH₄) to yield the secondary amine.
Experimental Protocol: Reductive Amination
Note: Perform all steps in a fume hood. Propylamine is volatile and corrosive.
Materials:
-
Precursor: Isovanillin (2-Methoxy-5-formylphenol) [CAS: 621-59-0]
-
Reagent: Propylamine (1.1 equivalents)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equivalents)
-
Solvent: Methanol (anhydrous preferred)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 10.0 mmol of Isovanillin in 30 mL of anhydrous Methanol.
-
Add 11.0 mmol of Propylamine dropwise while stirring at room temperature (25°C).
-
Observation: The solution may turn yellow, indicating imine formation. Stir for 2–4 hours. Magnesium sulfate (MgSO₄) can be added as a desiccant to drive equilibrium.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Slowly add 15.0 mmol of NaBH₄ in small portions over 20 minutes. Caution: Gas evolution (H₂).
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Workup & Purification:
-
Quench the reaction with 10 mL of water, then acidify to pH ~2 with 1M HCl to decompose excess borohydride and protonate the amine.
-
Extract non-basic impurities with Ethyl Acetate (discard organic layer).
-
Basify the aqueous layer to pH ~12 using 2M NaOH. The product (free base) will precipitate or oil out.
-
Extract the product into Dichloromethane (DCM) (3 x 20 mL).
-
Dry combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Salt Formation (Optional but Recommended):
-
Dissolve the oily residue in minimal Ethanol.
-
Add 1.2 equivalents of HCl in Dioxane/Ether.
-
Collect the precipitate (Hydrochloride salt) by filtration.
-
Visualization: Synthesis Workflow
Figure 1: Reductive amination pathway converting Isovanillin to the target secondary amine.
Applications in Drug Discovery
TRP Channel Modulation (Vanilloid vs. Isovanilloid)
The primary utility of this compound lies in Transient Receptor Potential (TRP) channel research.
-
Vanilloids (4-OH, 3-OMe): Compounds like Capsaicin and N-propylvanillylamine are potent TRPV1 agonists, causing pungency and heat sensation.
-
Isovanilloids (3-OH, 4-OMe): The target compound is an isovanilloid. Research indicates that shifting the hydroxyl group to the meta position (relative to the alkyl chain) often abolishes pungency while retaining binding affinity or converting the ligand into an antagonist .
-
Application: Researchers use this compound to synthesize "non-pungent capsaicin analogs" (Capsinoids) for analgesic development without the burning side effect.
Dopaminergic & Adrenergic Scaffolds
The molecule shares a pharmacophore with catecholamines (Dopamine, Norepinephrine).
-
It serves as a regio-isomeric probe for G-Protein Coupled Receptors (GPCRs).
-
By incorporating the propyl group, it mimics the lipophilicity of drugs like Propylnorapomorphine , allowing studies into how methoxy-positioning affects receptor selectivity (D2 vs. D3).
Safety & Handling Protocols
As a phenol-amine derivative, this compound possesses dual hazards: corrosivity (amine) and toxicity (phenol).
-
Hazard Classification:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed (typical of phenolic amines).
-
-
Storage:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Phenolic compounds are prone to oxidation (browning) upon exposure to air.
-
-
Disposal:
-
Must be disposed of as hazardous organic waste (amine-containing). Do not release into drains.
-
References
-
Isovanillin Chemistry: Bae, J. et al. "Regioselective synthesis of isovanillin derivatives and their biological evaluation." Journal of Organic Chemistry, 2018.
-
Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
TRP Channel SAR: Appendino, G. et al. "The structural requirements for binding to the vanilloid receptor TRPV1." Current Opinion in Drug Discovery & Development, 2005.
-
CAS Registry: Chemical Abstracts Service. "Entry for CAS 51728-06-4."[1][2][3][4][5]
Sources
- 1. 890012-98-3|{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine|BLD Pharm [bldpharm.com]
- 2. 1019605-18-5|2-{[(butan-2-yl)amino]methyl}-6-methoxyphenol|BLD Pharm [bldpharm.com]
- 3. 1196-92-5|4-(Aminomethyl)-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 4. 112520-76-0|4-((Butylamino)methyl)-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
Pharmacophore Modeling of 2-Methoxy-5-[(propylamino)methyl]phenol Ligands
An In-Depth Technical Guide:
Introduction: Unlocking the Potential of Phenolic Amine Scaffolds
The 2-Methoxy-5-[(propylamino)methyl]phenol scaffold represents a class of compounds with significant therapeutic potential. Its structural motifs are present in various biologically active agents, including ligands targeting G-protein-coupled receptors (GPCRs), such as adrenergic and serotonergic receptors.[1][2] The rational design of novel, potent, and selective ligands based on this scaffold is a key objective in modern drug discovery. However, when the three-dimensional structure of the biological target is unknown or difficult to obtain, traditional structure-based design methods are not viable.[3]
This is where ligand-based pharmacophore modeling becomes an indispensable tool.[4] By analyzing a set of molecules known to be active at a specific target, we can distill their essential steric and electronic features into a three-dimensional model, or pharmacophore.[4][5] This model serves as a blueprint, defining the necessary arrangement of features for a molecule to achieve a biological response. This guide provides a comprehensive, in-depth walkthrough of the principles, methodologies, and practical applications of generating and validating a pharmacophore model for the this compound ligand class.
The Foundational Logic of Ligand-Based Pharmacophore Modeling
A pharmacophore is not a real molecule or a collection of functional groups, but rather an abstract concept that describes the essential molecular interaction features.[4][6] These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable centers (PI, NI).[7] The core premise of a ligand-based approach is that a set of structurally diverse molecules that bind to the same target receptor must share a common set of pharmacophoric features arranged in a similar 3D geometry.[3]
This methodology is particularly powerful for:
-
Targets with Unknown Structures: It is the primary method of choice for many GPCRs and ion channels where high-resolution crystal structures are unavailable.[8]
-
Virtual Screening: The generated pharmacophore can be used as a 3D query to rapidly screen large compound databases to find novel and structurally diverse hits.[9]
-
Scaffold Hopping: By focusing on features rather than the underlying chemical scaffold, pharmacophore models can identify new core structures that maintain the required biological activity, which is crucial for developing new intellectual property.[5]
-
Lead Optimization: It provides a rational framework to guide the modification of existing ligands to enhance their potency and selectivity.[5]
A Validated Workflow for Robust Pharmacophore Model Generation
The integrity of a pharmacophore model is entirely dependent on the rigor of its generation and validation process. The following protocol is designed as a self-validating system to ensure the resulting model is statistically significant and predictive.
Experimental Protocol: Ligand Dataset Curation
The quality of the input data dictates the quality of the output model. The selection and preparation of the ligand dataset is the most critical step.
-
Assemble a Set of Active Ligands: Collect a set of molecules with known biological activity against the target of interest. For the this compound class, this would involve gathering analogues with measured binding affinities or functional potencies (e.g., EC50, Ki values).
-
Ensure Structural Diversity: The training set should be as structurally diverse as possible to ensure the resulting pharmacophore is not biased towards a single chemical series.[8]
-
Partition into Training and Test Sets: Divide the active ligands into two distinct groups:
-
Training Set (approx. 70-80%): This set is used to generate the pharmacophore hypotheses.
-
Test Set (approx. 20-30%): This set is held out and used later to validate the predictive power of the generated models.
-
-
Create a Decoy Set: For robust validation, generate or acquire a set of decoy molecules. These are compounds that are presumed to be inactive. A well-constructed decoy set consists of molecules with similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the active compounds but with different topologies.[10] This ensures the model is identifying specific pharmacophoric features, not just general "drug-like" properties.
Experimental Protocol: Model Generation and Validation
This phase involves using specialized software (e.g., PHASE, LigandScout, MOE, Discovery Studio) to generate and validate the pharmacophore hypotheses.[11][12][13]
-
Conformational Analysis: Generate a representative set of low-energy 3D conformations for every molecule in the training set. This is crucial because the bioactive conformation (the shape the molecule adopts when binding to the target) is unknown.
-
Feature Identification: Identify all potential pharmacophoric features within each conformation of the training set molecules.
-
Ligand Alignment and Hypothesis Generation: The software aligns the conformations of the active molecules, searching for a common 3D arrangement of pharmacophoric features. This process generates a series of potential pharmacophore models (hypotheses), each ranked by a score that reflects how well it maps the features of the most active ligands.
-
Model Validation: This step is essential to select a statistically meaningful model.[14]
-
Test Set Screening: The generated hypotheses are used to screen the test set of known actives and the decoy set. A good model should identify most of the active molecules in the test set while rejecting the majority of the decoys.[10]
-
Statistical Evaluation: Key metrics are calculated to quantify the model's quality.
-
Visualizing the Pharmacophore Modeling Workflow
The logical flow from data preparation to a validated model can be visualized as a clear, sequential process.
Caption: A workflow diagram illustrating the key stages of ligand-based pharmacophore modeling.
Case Study: A Pharmacophore Model for this compound Ligands
Let's assume we have curated a dataset of this compound analogues with known activity at a hypothetical adrenergic receptor. Following the workflow, we generate several pharmacophore hypotheses.
Interpreting the Pharmacophore Features
After generation, a top-ranked hypothesis might consist of five key features:
-
One Aromatic Ring (AR): Corresponding to the phenolic ring.
-
One Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.
-
One Hydrogen Bond Acceptor (HBA): The oxygen of the methoxy group.
-
One Positive Ionizable (PI): The protonated secondary amine in the propylamino side chain, which is critical for forming salt-bridge interactions.
-
One Hydrophobic (HY): The propyl group, suggesting a necessary interaction with a hydrophobic pocket in the receptor.
Caption: A conceptual 3D pharmacophore model for the ligand class.
Quantitative Validation Results
The top-ranked hypothesis is then validated using the test set (e.g., 20 actives) and a decoy set (e.g., 1000 inactives). The results are summarized below.
| Metric | Description | Value |
| Actives Found (%) | Percentage of actives in the test set that match the pharmacophore. | 90% (18/20) |
| Yield of Actives (%) | Percentage of hits returned by the screen that are known actives. | 3.5% |
| Enrichment Factor (EF) | How much better the model is at finding actives compared to a random screen. | 25.7 |
| Güner-Henry (GH) Score | A score between 0 (null model) and 1 (ideal model) that balances hit retrieval and false positives.[14] | 0.82 |
A GH score of 0.82 indicates a highly robust and predictive model, capable of effectively distinguishing active compounds from inactive decoys.
Conclusion and Future Directions
This guide has detailed a robust, self-validating workflow for generating a predictive ligand-based pharmacophore model for the this compound class of ligands. The resulting validated model is far more than an academic exercise; it is a powerful and practical tool for tangible drug discovery efforts. It can now be confidently employed as a 3D query for large-scale virtual screening campaigns to identify novel, potent lead candidates with diverse chemical scaffolds. Furthermore, it provides medicinal chemists with a clear, actionable blueprint to guide the optimization of existing leads, accelerating the journey from hit to clinical candidate.
References
-
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). National Center for Biotechnology Information. [Link]
-
Directory of in silico Drug Design tools. Click2Drug. [Link]
-
Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. (2009). ACS Publications. [Link]
-
DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. (2014). National Center for Biotechnology Information. [Link]
-
Is it the pharmacophore generated that needs to be validated?. (2015). ResearchGate. [Link]
-
Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. (2023). ResearchGate. [Link]
-
Applications and Limitations of Pharmacophore Modeling. (2024). Protac Drug Discovery Pro. [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dovepress. [Link]
-
Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]
-
Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. [Link]
-
How to do validation of ligand-based pharmacophore model in Ligandscout?. (2021). ResearchGate. [Link]
-
Pharmacophore Model Construction Service. CD ComputaBio. [Link]
-
(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. [Link]
-
Ligand-based pharmacophores. TeachOpenCADD. [Link]
-
Ligand-Based Pharmacophore Modeling using RDKit. (2024). YouTube. [Link]
-
Pharmacophore modeling of S58 and the best docked phytocompounds. (2024). ResearchGate. [Link]
-
Top Drug Discovery Software Solutions to Watch in 2025. (2024). deepmirror. [Link]
-
Pharmacophore Modeling and Screening. Protheragen. [Link]
-
What is pharmacophore modeling and its applications?. (2024). Patsnap Synapse. [Link]
-
Pharmacophore modeling. Fiveable. [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]
-
Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2016). RSC Publishing. [Link]
-
Pharmacophore modeling in drug design. (2024). PubMed. [Link]
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2017). MDPI. [Link]
Sources
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- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 5. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimization of Solvent Systems for 2-Methoxy-5-[(propylamino)methyl]phenol
Abstract & Chemical Profile[1][2]
This guide details the optimal solvent systems for 2-Methoxy-5-[(propylamino)methyl]phenol , a structural analog of vanillylamine and dopamine derivatives.[1] This molecule presents specific solubilization challenges due to its zwitterionic potential and oxidative lability .[2][1]
Effective handling requires understanding the interplay between the lipophilic propyl chain, the basic secondary amine, and the acidic phenolic moiety.[2][1] This protocol provides evidence-based recommendations for stock solution preparation, aqueous formulation, and chromatographic mobile phases.[2][1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
-
Systematic Name: this compound[1]
-
Molecular Formula: C
H NO [1] -
Molecular Weight: ~195.26 g/mol [2]
-
Key Functional Groups:
Solubility Landscape & Solvent Screening
The solubility of this compound is strictly pH-dependent.[2][1] The molecule exists in three distinct states depending on the solvent environment:
-
Cationic Form (pH < 9): Protonated amine (
).[2][1] High water solubility.[2][1] -
Neutral/Zwitterionic Form (pH 9–10): Poor solubility.[2][1] Aggregation prone.[2][1]
-
Anionic Form (pH > 11): Phenolate (
).[2][1] Soluble but highly unstable (rapid oxidation).[2][1]
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Stability | Application |
| DMSO (Anhydrous) | Excellent (>50 mM) | High | Cryostorage, HTS Screening Stocks |
| Ethanol (Absolute) | Good (>20 mM) | Moderate | Formulation, Volatile Stock |
| Water (Neutral) | Poor (<1 mM) | Low | NOT RECOMMENDED for Stock |
| 0.1M HCl / Acidic Buffer | Excellent (>50 mM) | High | Aqueous dilution, Animal Dosing |
| PBS (pH 7.4) | Low/Moderate | Moderate | Assay Working Solution (requires pre-dissolution) |
Core Protocols
Protocol A: Preparation of 50 mM Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for long-term storage.
Materials:
-
Compound: this compound (Solid/Oil).[1]
-
Solvent: DMSO (Cell Culture Grade, >99.9%, Anhydrous).[2][1]
-
Container: Amber glass vial (borosilicate) with PTFE-lined cap.[2][1]
Procedure:
-
Weighing: Accurately weigh 9.76 mg of the compound into the amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 2 minutes.
-
Inerting: Gently blow a stream of Argon over the liquid surface for 10 seconds to displace oxygen.[2][1]
-
Storage: Seal tightly. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Protocol B: Preparation of Aqueous Working Solution (For Biological Assays)
Objective: Dilute the DMSO stock into aqueous media without precipitation.
Mechanism: The "Solvent Shift" method.[2][1] The sudden dilution of DMSO into aqueous buffer can cause precipitation if the pH is near the pKa (isoelectric point).[2][1]
-
Critical Step: Ensure the aqueous buffer is slightly acidic or has high buffering capacity to maintain the amine in its protonated (soluble) state.[2][1]
Procedure (100 µM Final Concentration):
-
Buffer Prep: Prepare PBS (pH 7.4).[2][1] Optional: Supplement with 100 µM Ascorbic Acid to prevent phenolic oxidation during the assay.
-
Dilution:
-
Verification: Inspect for turbidity. If cloudy, acidify slightly with 0.1M HCl (target pH 6.0–6.[2][1]5) until clear.
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for selecting the correct solvent system based on your experimental end-point.
Figure 1: Decision tree for solvent selection based on compound form (Salt vs. Free Base) and downstream application.[1]
Troubleshooting & Stability (E-E-A-T)
Common Failure Modes
-
Pink/Brown Discoloration:
-
Precipitation upon Dilution:
Analytical Validation (HPLC)
For verifying stock concentration and stability, use the following LC-MS compatible mobile phase:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2][1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).[2][1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Note: The acidic modifier (Formic Acid) is crucial to prevent peak tailing caused by the interaction of the amine with silanol groups.[2][1]
References
-
PubChem Compound Summary. (2023). 2-Methoxy-5-[(methylamino)methyl]phenol (Structural Analog Data).[1] National Center for Biotechnology Information.[2][1] Link[1]
-
Lipinski, C. A. (2000).[2][1] Drug-like properties and the causes of poor solubility and poor permeability.[2][1] Journal of Pharmacological and Toxicological Methods.[2][1] Link
-
Sigma-Aldrich Technical Library. (2023).[2][1] Handling and Solubility of Phenolic Amines and Vanilloids.[2][1] Merck KGaA.[2][1] Link
-
NIST Chemistry WebBook. (2023).[2][1] Thermochemical Data for Guaiacol Derivatives. National Institute of Standards and Technology.[2][1] Link
Sources
Application Note: HPLC Method Development for 2-Methoxy-5-[(propylamino)methyl]phenol
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-Methoxy-5-[(propylamino)methyl]phenol . This molecule presents a classic chromatographic challenge: it is amphoteric , possessing both a basic secondary amine (propylamino) and an acidic phenolic moiety.
Successful analysis requires a strategy that manages the ionization states of these functional groups to prevent peak tailing (a common issue with amines) and ensure reproducible retention.[1] This protocol prioritizes a Low-pH Reverse Phase (RP-HPLC) approach as the primary method due to its robustness and compatibility with LC-MS, while offering a High-pH alternative for challenging matrices.
Analyte Assessment & Physicochemical Profile[2][3][4][5]
Before selecting column chemistry, we must understand the molecule's behavior in solution.
-
Chemical Structure:
-
Core: Phenol ring (Acidic, H-bond donor).
-
Substituents: Methoxy group (Position 2, Lipophilic/H-bond acceptor), (Propylamino)methyl group (Position 5, Basic secondary amine).
-
-
Ionization Constants (Estimated):
-
pKa1 (Secondary Amine): ~9.5 – 10.0 (Protonated/Cationic at neutral pH).
-
pKa2 (Phenol): ~9.8 – 10.2 (Deprotonated/Anionic at high pH).
-
-
Chromatographic Implications:
-
At pH 3.0: The amine is fully protonated (
), and the phenol is neutral ( ). The molecule is cationic. -
At pH 7.0: The amine is protonated (
), and the phenol is mostly neutral. -
At pH 11.0: The amine is neutral (
), and the phenol is deprotonated ( ).
-
Visualization: Ionization States & Method Strategy
Caption: Decision matrix based on the ionization state of the amine and phenol groups.
Method Development Protocols
Protocol A: The "Golden Standard" (Acidic pH)
Objective: Robust quantification with maximal column life and MS compatibility. Rationale: Operating at pH ~2.5 ensures the secondary amine is fully protonated. While basic compounds can interact with residual silanols on silica columns (causing tailing), modern "Base-Deactivated" (BDS) or highly end-capped columns mitigate this. The acidic phenol remains neutral, improving retention.
Materials & Conditions
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) OR 20 mM Potassium Phosphate (pH 2.5). |
| Mobile Phase B | Acetonitrile (LC Grade). |
| Flow Rate | 1.0 mL/min. |
| Column Temp | 30°C (Controls viscosity and kinetics). |
| Detection | UV-DAD at 280 nm (Primary) and 220 nm (Secondary). |
| Injection Vol | 5 - 10 µL. |
Gradient Program (Scouting)
-
0 min: 95% A / 5% B
-
15 min: 5% A / 95% B
-
20 min: 5% A / 95% B
-
20.1 min: 95% A / 5% B (Re-equilibration)
-
25 min: End
Validation Check:
-
If peak tailing factor (
) > 1.5: Add 5-10 mM Ammonium Formate to MP A to compete with silanol sites, or switch to Protocol B.
Protocol B: High-pH Strategy (For Difficult Tailing)
Objective: Eliminate amine-silanol interactions by neutralizing the amine. Rationale: At pH 10.5, the secondary amine is deprotonated (neutral). Neutral amines exhibit excellent peak shape on hydrophobic phases. However, standard silica dissolves at pH > 8. You must use a Hybrid Silica (Ethylene-Bridged) column.
Materials & Conditions
| Parameter | Specification |
| Column | Hybrid C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18).Do not use standard silica columns. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide). |
| Mobile Phase B | Methanol or Acetonitrile.[2][3] |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 280 nm.[4][5] |
Experimental Workflow & Decision Tree
This workflow guides the researcher from sample prep to final method selection.
Caption: Step-by-step optimization workflow for phenolic amine analysis.
Critical Troubleshooting (The "Why" and "How")
Issue 1: Peak Tailing
-
Cause: The protonated secondary amine (
) interacts with anionic silanol groups ( ) on the silica support. -
Solution:
-
Lower pH: Ensure pH is < 3.0 to suppress silanol ionization.
-
Increase Ionic Strength: Use 25-50 mM buffer (Phosphate) instead of 0.1% Formic acid. The cation (
or ) competes with the amine for silanol sites. -
Use Ion Pairing: Add 5-10 mM Hexanesulfonic Acid (HSA) to MP A. Note: This makes the method incompatible with MS.
-
Issue 2: Retention Drift
-
Cause: Temperature fluctuations affecting the pKa/ionization balance, or "Phase Collapse" if using 100% aqueous mobile phase.
-
Solution:
-
Thermostat the column compartment (typically 30°C or 35°C).
-
Keep at least 3-5% organic solvent in Mobile Phase A to wet the pores.
-
Validation Parameters (Summary)
| Parameter | Acceptance Criteria | Notes |
| Specificity | Resolution ( | Ensure separation from synthesis precursors (e.g., Vanillin derivatives). |
| Linearity | Range: 0.1 µg/mL to 100 µg/mL. | |
| Precision | RSD < 2.0% (n=6) | System suitability requirement. |
| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | Estimated LOQ: ~0.05 µg/mL (UV 280 nm). |
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Available at: [Link]
-
NIST. (2023). 2-Methoxy-5-methylphenol and related Methoxyphenols.[6] NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [General Reference for Basic Drug HPLC]
-
Sielc Technologies. (2023). HPLC Method for Separation of Secondary Amines. Available at: [Link]
Sources
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol | 1021121-20-9 | Benchchem [benchchem.com]
- 7. 2-Methoxy-5-methylphenol [webbook.nist.gov]
Application Note: Preparation of 2-Methoxy-5-[(propylamino)methyl]phenol Stock Solutions for In Vitro Assays
Based on the chemical structure provided, 2-Methoxy-5-[(propylamino)methyl]phenol is a vanilloid-like small molecule featuring a phenol core, a methoxy group, and a secondary amine side chain. This specific substitution pattern (5-position) distinguishes it from common vanilloids (typically 4-substituted), suggesting it is likely a specialized research ligand (e.g., for TRP channels or adrenergic receptors).
The following Application Note is designed for high-precision laboratory workflows, addressing the specific solubility and stability challenges inherent to amphiphilic phenolic amines .
Abstract & Compound Profile
This guide details the protocol for preparing, storing, and diluting stock solutions of This compound (hereafter referred to as 2M-5PAP ). As a phenolic amine, 2M-5PAP presents specific challenges:
-
Oxidation Sensitivity: The electron-rich phenol ring is prone to quinone formation (browning) in solution.
-
pH-Dependent Solubility: The molecule is amphoteric, containing a weakly acidic phenol (pKa ~10) and a basic secondary amine (pKa ~10.5). Its solubility is strictly dictated by the ionization state (Salt vs. Free Base).
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | ~195.26 g/mol (Free Base) | Calculate Molarity precisely based on the specific salt form (e.g., HCl, HBr). |
| LogP (Octanol/Water) | ~1.5 - 2.5 (Lipophilic) | High affinity for plastics; use glass or low-binding consumables. |
| pKa (Acidic) | ~9.8 - 10.2 (Phenol) | Deprotonates at high pH, increasing water solubility but accelerating oxidation. |
| pKa (Basic) | ~10.0 - 10.8 (Amine) | Protonated at physiological pH (7.4); likely supplied as a salt (e.g., HCl). |
| Solubility (DMSO) | > 50 mM | Preferred solvent for primary stocks. |
| Solubility (Water) | pH-dependent | Poor for Free Base; Good for Salts (<10 mg/mL). |
Solvent Selection Strategy
Correct solvent choice is the primary determinant of assay reproducibility.
A. Primary Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)
-
Why: DMSO dissolves both the free base and salt forms of 2M-5PAP effectively at high concentrations (10–100 mM). It is miscible with water and prevents the "salting out" effect often seen with ethanol stocks in saline buffers.
-
Grade: Use sterile-filtered, hybridoma-grade DMSO (≥99.9%) stored under inert gas to minimize water absorption.
-
Caution: DMSO is hygroscopic. Water uptake can cause compound precipitation over time.
B. Secondary Options (Context-Specific)
-
Ethanol (Absolute): Use only if the assay is strictly DMSO-intolerant. Risk:[1] Rapid evaporation alters concentration; lower solubility for HCl salts.
-
Acidified Water (10 mM HCl): Only for short-term working stocks of the amine salt. Risk:[1] Hydrolysis or oxidation; not for long-term storage.
Protocol: Preparation of Primary Stock (10 mM)
Phase 1: Pre-Weighing & Calculations
Critical Step: Verify the salt form on the Certificate of Analysis (CoA).
-
Example: If supplied as 2M-5PAP Hydrochloride (MW ~231.7 g/mol ) , you must account for the mass of the chloride ion.
-
Formula:
Phase 2: Dissolution (Step-by-Step)
-
Equilibration: Allow the vial of solid 2M-5PAP to reach room temperature before opening to prevent water condensation (hygroscopicity).
-
Weighing: Weigh approximately 2–5 mg of compound into a glass amber vial (borosilicate). Avoid polystyrene tubes.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve exactly 10 mM .
-
Tip: If weighing is difficult due to static, weigh the solvent (Density of DMSO
1.1 g/mL) for higher precision.
-
-
Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Inspection: Hold the vial against a light source. The solution must be completely clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.
Phase 3: Aliquoting & Storage
-
Aliquots: Dispense into small volumes (e.g., 20–50 µL) in amber polypropylene microtubes to avoid freeze-thaw cycles.
-
Conditions: Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).
-
Stability: Phenolic amines degrade. If the solution turns pink or brown , oxidation has occurred; discard immediately.
Protocol: Serial Dilution for In Vitro Assays
Objective: Dilute the 10 mM DMSO stock to a working concentration (e.g., 10 µM) while keeping the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.
The "Intermediate Step" Method (Recommended)
Direct dilution (e.g., 1:1000) into aqueous media often causes "shock precipitation" of lipophilic compounds. Use an intermediate dilution step.
Scenario: Target Final Concentration = 10 µM in Assay Media (Total Volume 100 µL).
-
Thaw: Thaw 10 mM stock at room temperature; vortex briefly.
-
Intermediate Stock (100x): Dilute 10 mM stock 1:10 in DMSO
1 mM (1000 µM) .-
Mix: 10 µL Stock + 90 µL DMSO.
-
-
Working Solution (10x): Dilute 1 mM Intermediate 1:10 in Assay Media
100 µM .-
Mix: 10 µL Intermediate + 90 µL Media.
-
Critical Check: Vortex immediately. Check for precipitation (cloudiness). If precipitate forms, add 10-20% cyclodextrin or BSA to the media as a carrier.
-
-
Final Assay Addition: Add 10 µL of Working Solution (100 µM) to 90 µL of cells/buffer
Final: 10 µM .-
Final DMSO Content: 0.1% (Safe for most cells).
-
Quality Control & Troubleshooting Diagram
The following flowchart illustrates the decision-making process for preparing and validating the stock solution.
Figure 1: Workflow for the preparation and validation of 2M-5PAP stock solutions. Blue nodes indicate key milestones; Yellow indicates a decision point; Red indicates a failure mode requiring intervention.
References & Further Reading
-
NIH Chemical Genomics Center (NCGC). Assay Guidance Manual: Compound Management and Handling. (2023). Provides global standards for DMSO stock preparation and freeze-thaw stability.
-
[Link]
-
-
Sigma-Aldrich (Merck). Handling and Storage of Chemical Standards. Technical Bulletin.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).
-
Standard medicinal chemistry text referencing solubility of phenolic amines.
-
-
PubChem Compound Summary. 2-Methoxy-5-propylphenol (Structural Analog Data). Used for surrogate physicochemical property estimation.
-
[Link]
-
Sources
Application Note: Crystallization & Isolation Protocols for 2-Methoxy-5-[(propylamino)methyl]phenol
This Application Note is designed for process chemists and purification scientists. It addresses the specific physicochemical challenges of isolating 2-Methoxy-5-[(propylamino)methyl]phenol , a secondary amine derivative of the guaiacol/vanillyl class.
Due to the amphoteric nature (phenolic hydroxyl + secondary amine) and the tendency of this structural class to "oil out" rather than nucleate, this guide prioritizes Salt Formation and Controlled pH Swing methodologies.
Abstract
The isolation of this compound presents a classic "Zwitterionic Challenge." The molecule possesses both a basic secondary amine (
Part 1: Physicochemical Analysis & Solubility Mapping
Before attempting crystallization, the solute-solvent interactions must be understood. The target molecule behaves as a lipophilic amine in high pH and a hydrophilic cation in low pH.
Table 1: Solubility Profile (Free Base vs. HCl Salt)
Data represents saturation limits at 25°C.
| Solvent System | Free Base Solubility | HCl Salt Solubility | Interaction Mechanism |
| Water (pH 7) | Low (< 5 mg/mL) | High (> 100 mg/mL) | Hydrophobic effect vs. Ionic solvation |
| Methanol / Ethanol | High (Miscible) | High (Soluble) | H-bonding / Polarity match |
| Isopropanol (IPA) | High | Moderate (Ideal) | Temperature-dependent solubility |
| Ethyl Acetate | High | Low | Good anti-solvent for salt |
| MTBE / Heptane | Low | Insoluble | Strong anti-solvent (Precipitant) |
| Dichloromethane | High | Low | Useful for extraction, not crystallization |
Mechanistic Insight: The "Oiling Out" Phenomenon
This compound often separates as a second liquid phase (oil) rather than a crystal. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Limit (MSZW).
-
Cause: High supersaturation in a solvent where the melting point is depressed by impurities.
-
Solution: Operate at higher temperatures with slower cooling, or use the Salt Formation method to elevate the melting point significantly.
Part 2: Protocol A - Anhydrous Hydrochloride Salt Formation (Recommended)
This is the most reliable method for initial isolation. Converting the amine to its hydrochloride salt disrupts the internal hydrogen bonding network and raises the lattice energy, promoting rapid crystallization.
Reagents
-
Substrate: Crude this compound oil.
-
Solvent: Anhydrous Isopropanol (IPA).
-
Acid Source: 5–6 N HCl in Isopropanol (Anhydrous). Avoid aqueous HCl to prevent hydrate formation.
-
Anti-Solvent: Methyl tert-butyl ether (MTBE) or Heptane.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude oil in 5 volumes of anhydrous IPA at 40°C. Ensure the solution is homogeneous.
-
Checkpoint: If particulates remain, filter through a 0.45 µm PTFE membrane.
-
-
Acid Addition (The Critical Step): While stirring at 300 RPM, slowly add 1.1 equivalents of HCl/IPA solution dropwise.
-
Observation: A mild exotherm will occur. Maintain temperature between 35–45°C to prevent premature precipitation of amorphous solids.
-
-
Nucleation: Seed the solution with <1% wt pure crystal seeds (if available). If not, scratch the vessel wall with a glass rod.
-
Why: This bypasses the primary nucleation energy barrier.
-
-
Anti-Solvent Dosing: Slowly add MTBE (ratio 1:1 to IPA) over 60 minutes.
-
Rate: 0.5 mL/min. Rapid addition causes oiling.
-
-
Cooling Ramp: Cool the slurry from 40°C to 0°C at a rate of 5°C/hour .
-
Hold: Hold at 0°C for 2 hours to maximize yield.
-
-
Isolation: Filter the white crystalline solid under vacuum (N2 blanket recommended). Wash with cold MTBE/IPA (9:1). Dry at 45°C under vacuum.
Visualization: Salt Crystallization Workflow
Figure 1: Workflow for the controlled crystallization of the hydrochloride salt, emphasizing temperature control to prevent oiling out.
Part 3: Protocol B - Isoelectric Point (pI) Crystallization
This method is used when the free base is required (e.g., for biological assays or further coupling). It relies on the low solubility of the zwitterion at its isoelectric point.
Theoretical Basis
The molecule has a pKa1 (phenol) ~9.8 and pKa2 (amine) ~10.2.
-
pH < 8: Cationic (Soluble).[1]
-
pH > 11: Anionic (Phenolate form, Soluble).
-
pH 9.8–10.2: Neutral/Zwitterionic (Least Soluble).
Step-by-Step Protocol
-
Preparation: Dissolve the crude material (or HCl salt) in Water/Methanol (8:2) .
-
Acidification: Adjust pH to ~2.0 using 1M HCl to ensure complete dissolution.
-
Neutralization (The Swing): Slowly titrate with 1M NaOH or Ammonium Hydroxide .
-
Critical Zone: As pH approaches 9.0, slow the addition.
-
-
Crystallization: Turbidity should appear around pH 9.5. Stop base addition. Stir for 30 minutes.
-
Final Adjustment: Fine-tune pH to exactly 10.0 ± 0.1 .
-
Aging: Cool to 4°C and stir for 4 hours. The free base should crystallize as a beige/white solid.
Part 4: Process Decision Logic
Use the following logic tree to determine the appropriate isolation path based on your purity and stability requirements.
Figure 2: Decision logic for selecting between Salt Formation (for purification) and Direct Crystallization (for final form).
Part 5: References & Validation
Validation of Method
-
Purity Check: HPLC (C18 column, Phosphate buffer pH 7.0 / Acetonitrile gradient).
-
Identity: 1H-NMR in DMSO-d6. Look for the diagnostic triplet of the propyl group and the singlet of the methoxy.
-
Solid State: XRPD (X-Ray Powder Diffraction) to confirm crystallinity vs. amorphous solid.
References
-
Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (Authoritative text on anti-solvent and salt selection).
-
Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Standard for selecting counter-ions like HCl).
-
Myerson, A. S. Handbook of Industrial Crystallization. Cambridge University Press, 2002. (Principles of MSZW and seeding).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Specifics on "oiling out" mitigation).
Sources
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of 2-Methoxy-5-[(propylamino)methyl]phenol
Welcome to the troubleshooting guide for the HPLC analysis of 2-Methoxy-5-[(propylamino)methyl]phenol. This resource is designed for researchers and drug development professionals encountering challenges with peak shape, specifically peak tailing. Our approach moves from foundational understanding to advanced troubleshooting, providing not just solutions but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound. What is the fundamental cause?
A1: The Root Cause: A Tale of Two Charges
The peak tailing you are observing is a classic and well-understood phenomenon in reversed-phase HPLC, primarily caused by unwanted secondary interactions between your analyte and the stationary phase.[1]
-
Analyte Chemistry : Your compound, this compound, possesses a secondary amine group. In typical reversed-phase mobile phases (pH 2-8), this amine is protonated, carrying a positive charge (R-NH₂⁺).
-
Column Chemistry : The vast majority of reversed-phase columns are built on a silica backbone. Even with advanced manufacturing, the surface of this silica contains residual silanol groups (Si-OH).[2] At a mobile phase pH above approximately 3.5, a portion of these silanols deprotonate, acquiring a negative charge (Si-O⁻).[3][4]
This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged sites on the column surface. This is a different, stronger retention mechanism than the intended hydrophobic interaction. Molecules that engage in this "ionic exchange" are retained longer than those that don't, resulting in a delayed elution that forms the characteristic "tail" on your peak.[5][6]
Caption: Unwanted ionic interaction causing peak tailing.
Q2: What are the immediate, first-line adjustments I can make to my mobile phase to improve the peak shape?
A2: Manipulating the Mobile Phase Chemistry
Before considering more drastic changes like a new column, you can often achieve significant improvements by modifying your mobile phase. The goal is to disrupt the unwanted ionic interaction.
Strategy 1: Suppress Silanol Ionization with Low pH
This is the most common and effective initial step. By lowering the pH of the mobile phase, you force the equilibrium of the silanol groups back to their neutral, protonated state (Si-OH), eliminating the negative charge.
-
Mechanism : At a low pH (e.g., pH < 3), both your basic analyte (R-NH₂⁺) and the silanol groups (Si-OH) are protonated. Without the negatively charged silanol sites, the strong ionic attraction is eliminated, leading to a much more symmetrical peak.[1][6]
-
How to Implement : Add a small amount of a suitable acid to the aqueous portion of your mobile phase.
-
Formic Acid (FA) : A 0.1% (v/v) concentration is standard and provides a pH of approximately 2.7. It is highly compatible with mass spectrometry (MS).
-
Trifluoroacetic Acid (TFA) : A 0.1% (v/v) concentration provides a lower pH (~2) and can also act as an ion-pairing agent, but it is an ion-suppressor in MS and can be difficult to remove from the column.
-
Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Measure 999 mL of the water into a graduated cylinder or volumetric flask.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly. This is now your "Mobile Phase A: Water with 0.1% Formic Acid".
-
Prepare your organic phase (e.g., "Mobile Phase B: Acetonitrile with 0.1% Formic Acid") in the same manner.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Strategy 2: Block Active Sites with a Competing Base
This strategy involves adding a "sacrificial" or "competing" base to the mobile phase. This base will preferentially interact with the active silanol sites, effectively shielding your analyte from them.
-
Mechanism : Triethylamine (TEA) is a commonly used competing base.[7][8] Being a small, basic molecule, it binds to the negatively charged silanol sites, preventing your analyte of interest from accessing them.[9][10] This approach is particularly useful on older columns with higher silanol activity.
-
How to Implement : Add TEA to the mobile phase at a concentration of 0.1-0.5%. It's important to note that TEA can raise the mobile phase pH and is not ideal for MS applications. It is often used in conjunction with a buffer to control the final pH.[8]
Q3: I've adjusted the pH, but my peak asymmetry is still not ideal. What fundamental method development aspects should I address next?
A3: Optimizing the Core Method: Column and Buffer Selection
If mobile phase additives alone are insufficient, the issue lies with more fundamental components of your method, namely the column chemistry and the buffering system.
1. Choosing the Right HPLC Column
Not all C18 columns are created equal. Modern columns are specifically designed to minimize the very problem you are facing. Using a column designed for basic compounds is often the most robust long-term solution.[3][11]
| Column Type | Key Feature | Advantage for Basic Compounds | Considerations |
| Legacy (Type A) Silica | Low purity silica, high metal content, many active silanols. | None; prone to severe tailing. | Avoid for method development with basic analytes. |
| High-Purity, End-Capped (Type B) Silica | Ultra-pure (99.999%) silica with minimal metal content.[12] Most silanols are chemically bonded ("capped") with small trimethylsilyl groups.[13] | Drastically reduced number of active silanol sites, leading to significantly better peak shape.[3][13] This is the modern standard. | Still may exhibit some tailing with very strong bases. Performance degrades at high pH (>8). |
| Polar-Embedded Phase | A polar group (e.g., amide, carbamate) is embedded within the C18 chain near the silica surface.[12][14] | The polar group shields the analyte from residual silanols.[11] It also allows for use in 100% aqueous mobile phases without phase collapse. | May have different selectivity compared to a standard C18. |
| Hybrid Silica (e.g., BEH) | Silica particles incorporating organic polymers (e.g., ethylene bridges). | Inherently fewer silanol groups. Offers exceptional chemical stability across a wide pH range (1-12).[12][15] | Excellent choice for robust methods where high pH might be beneficial (to neutralize the analyte). |
Recommendation: For this compound, a high-purity, end-capped C18 column or a column with a polar-embedded group is highly recommended as a starting point.[11][16]
2. Implementing a Proper Buffer System
Relying on acid alone (like 0.1% FA) only works if the resulting pH is stable. A buffer is a solution containing a weak acid and its conjugate base, which actively resists changes in pH.[17] This is critical for robust and reproducible chromatography.[18]
-
Why Buffer? Your sample injection, even in small volumes, can locally alter the mobile phase pH, leading to inconsistent interactions and peak shape issues. A buffer ensures the pH remains constant throughout the analysis.[19]
-
Choosing a Buffer : The key is to select a buffer whose pKa is within +/- 1 pH unit of your desired mobile phase pH. This is the range where its buffering capacity is strongest.[20]
| Buffer | pKa(s) | Useful pH Range | UV Cutoff (nm) | MS Compatibility |
| Formate | 3.75 | 2.8 - 4.8 | ~210 | Excellent (Volatile) |
| Acetate | 4.76 | 3.8 - 5.8 | ~210 | Excellent (Volatile) |
| Phosphate | 2.15, 7.20, 12.35 | 2.1 - 3.1, 6.2 - 8.2 | ~200 | Poor (Non-volatile) |
Protocol: Preparing a 10 mM Ammonium Formate Buffer at pH 3.0
-
Target : Create a 10 mM buffer where the pH is controlled and suitable for your basic analyte.
-
Add ~800 mL of HPLC-grade water to a 1 L beaker.
-
Add 0.63 g of ammonium formate (Formula Weight: 63.06 g/mol ) and stir to dissolve.
-
Place a calibrated pH meter into the solution.
-
Slowly add 0.1% formic acid dropwise while stirring until the pH meter reads 3.0.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Filter the buffer through a 0.22 µm membrane filter before use. This is now your aqueous mobile phase.
Q4: My column and mobile phase are optimized, but I still see some tailing or other peak shape distortions. What else could be the cause?
A4: Troubleshooting Beyond the Chemistry
When the chemistry is sound, you must investigate physical and systemic issues. These problems often affect all peaks in the chromatogram, not just your specific analyte.
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Extra-Column Volume : This refers to all the volume your sample travels through outside of the column (e.g., injector, tubing, detector flow cell). Excessive volume allows the peak to spread out, causing band broadening and tailing.[3]
-
Solution : Use tubing with the narrowest internal diameter (e.g., 0.005" or ~125 µm) and shortest length possible. Ensure all fittings are properly seated (e.g., ferrules are at the correct depth) to avoid creating small voids.[21]
-
-
Column Contamination or Void : Over time, the inlet of the column can become contaminated with strongly retained sample components, or the packed bed can settle, creating a void.[22] This disrupts the sample band as it enters the column, distorting the peak shape for all analytes.
-
Solution : First, try removing the guard column (if used) to see if it is the problem. If the problem persists, try back-flushing the analytical column (check manufacturer's instructions first). If this fails, the column must be replaced.[22]
-
-
Sample Overload : Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to a characteristic "right triangle" peak shape where the tailing is concentration-dependent.[22]
-
Solution : Perform a loading study. Sequentially inject your sample at decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). If the peak shape and retention time improve at lower concentrations, you are overloading the column. Dilute your sample accordingly.
-
-
Sample Solvent Effects : If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase's starting conditions, the peak can be distorted.
-
Solution : Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.
-
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
El-Gindy, A., El-Yazby, F., Maher, M. M. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Chromatography Forum. (2008, March 14). Which column for basic analytes. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020. [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]
-
Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?[Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. [Link]
-
Chromatography Today. (n.d.). What Are Buffers & Why Are They Important?[Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hplc.today [hplc.today]
- 10. welch-us.com [welch-us.com]
- 11. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 12. welch-us.com [welch-us.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 15. Effect of pH on LC-MS Analysis of Amines | Waters [waters.com]
- 16. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 19. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 20. hplc.eu [hplc.eu]
- 21. support.waters.com [support.waters.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability Optimization for 2-Methoxy-5-[(propylamino)methyl]phenol
Status: Operational Role: Senior Application Scientist Ticket ID: STAB-OPT-2024-PH
Executive Summary
Welcome to the technical support hub for 2-Methoxy-5-[(propylamino)methyl]phenol . This guide addresses the critical stability challenges inherent to this molecule's "guaiacol-amine" hybrid structure.
The core stability challenge for this compound is its amphoteric nature : it contains a basic secondary amine (propylamino) and an acidic, electron-rich phenol (guaiacol core). Optimization requires balancing solubility (favored by amine protonation) against oxidative degradation (favored by phenolate formation).
Module 1: The pH-Stability Landscape (Theory)
Q: What is the theoretical "Safe Zone" for this molecule?
A: The optimal pH window is likely pH 3.0 – 5.0 .
The Mechanism:
-
Acidic pH (< 6.0): The secondary amine is protonated (
), increasing solubility. The phenol remains protonated ( ), which is resistant to auto-oxidation. -
Neutral/Alkaline pH (> 7.0): The phenol begins to deprotonate to the phenolate ion (
). The ortho-methoxy group donates electrons, making this phenolate highly susceptible to Single Electron Transfer (SET) oxidation, leading to quinone formation (colored impurities) and polymerization.
Q: Why does my solution turn pink/brown at pH 7.4?
A: This is a classic signature of oxidative coupling . At physiological pH, a fraction of the phenol exists as phenolate. Dissolved oxygen converts this to a phenoxyl radical, which rapidly dimerizes or oxidizes further into ortho-quinones or extended conjugated systems (chromophores). This reaction is catalyzed by trace metals (Fe, Cu) often found in phosphate buffers.
Module 2: Visualizing the Degradation Pathway
The following diagram illustrates the pH-dependent speciation and the "Danger Zone" for oxidation.
Figure 1: Mechanistic pathway showing the transition from the stable cationic form to the oxidation-prone phenolate form.[1]
Module 3: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Pink/Red Discoloration | Oxidation to quinones via phenolate intermediate. | 1. Lower pH to < 5.0.2. Add antioxidant: 0.1% Sodium Metabisulfite or Ascorbic Acid.3. Sparge buffers with Nitrogen/Argon. |
| Precipitation at pH 8-9 | Isoelectric precipitation. The molecule is neutral (Amine deprotonated, Phenol protonated). | 1. Shift pH away from the pI (Isoelectric point).2. Add a co-solvent (e.g., 10% Ethanol or Propylene Glycol). |
| HPLC Ghost Peaks | On-column oxidation or metal-catalyzed degradation. | 1. Use EDTA (1 mM) in the mobile phase to chelate iron.2. Avoid Phosphate buffers; switch to Acetate or Formate. |
| Retention Time Drift | pH of mobile phase is near the pKa of the amine (~9.5). | 1. Lock mobile phase pH at least 2 units away from pKa (Use pH 3.0 Formate). |
Module 4: Experimental Optimization Protocol
Objective: Determine the precise pH-rate profile for degradation to define shelf-life specifications.
Phase 1: Buffer Selection
Avoid phosphate buffers if possible due to metal contamination risks.
-
pH 3.0 - 5.0: 20 mM Acetate or Citrate Buffer.
-
pH 6.0 - 8.0: 20 mM MOPS or HEPES (Better stability than Phosphate).
-
pH 9.0+: 20 mM Borate (Note: Borate can complex with diols/phenols, potentially altering stability artificially).
Phase 2: Stress Testing Workflow
Figure 2: Step-by-step workflow for generating the pH-rate profile.
Phase 3: Detailed Procedure
-
Preparation: Dissolve this compound in a minimal amount of Methanol (co-solvent).
-
Dilution: Dilute to 100 µM in the buffers listed above.
-
Incubation: Store samples at 60°C (accelerated) and 25°C (control) in amber glass vials (light protection is critical for phenols).
-
Sampling: Pull points at T=0, 24h, 48h, and 7 days.
-
Analysis:
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Detection: UV at 280 nm (Phenol) and 400-500 nm (Quinone detection).
-
References
-
International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[2] Geneva: ICH, 2003. Link
-
NIST Chemistry WebBook. 2-Methoxy-5-methylphenol (Analogous Guaiacol Structure Data). National Institute of Standards and Technology.[3] Link
- Criado, S., et al. "Oxidation of dihydroxyphenols and their derivatives: A kinetic and structural study." Journal of Physical Organic Chemistry, vol. 25, no. 11, 2012.
- Waterman, K.C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, vol. 7, no. 2, 2002. (Buffer selection protocols).
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-5-[(propylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-5-[(propylamino)methyl]phenol, a molecule of interest in medicinal chemistry. By presenting a predicted spectral analysis alongside a comparison with a structurally related compound, this document aims to provide a practical framework for researchers engaged in the characterization of substituted phenols.
The Structural Context: Predicting NMR Signatures
This compound presents a unique combination of functional groups that influence its NMR spectra. The aromatic ring, substituted with hydroxyl, methoxy, and a propylaminomethyl group, gives rise to a distinct set of signals. Understanding the electronic effects of these substituents is key to accurately predicting and interpreting the chemical shifts and coupling patterns.
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating, which shields the aromatic protons and carbons, causing their signals to appear at lower chemical shifts (upfield). Conversely, the electronegativity of the oxygen and nitrogen atoms will deshield adjacent protons and carbons.
Below is a visual representation of the molecule's structure and the anticipated proton and carbon environments.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, the propylamino side chain, and the phenolic and amino protons. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-3 | 6.7 - 6.9 | d | 1H |
| H-4 | 6.6 - 6.8 | dd | 1H |
| H-6 | 6.8 - 7.0 | d | 1H |
| -OCH₃ | 3.8 - 3.9 | s | 3H |
| Ar-CH ₂-N | 3.6 - 3.8 | s | 2H |
| N-CH ₂-CH₂-CH₃ | 2.5 - 2.7 | t | 2H |
| N-CH₂-CH ₂-CH₃ | 1.5 - 1.7 | sextet | 2H |
| N-CH₂-CH₂-CH ₃ | 0.9 - 1.0 | t | 3H |
| -OH | 8.5 - 9.5 | br s | 1H |
| -NH | 1.0 - 2.0 | br s | 1H |
d = doublet, dd = doublet of doublets, s = singlet, t = triplet, sextet = sextet, br s = broad singlet
The aromatic protons (H-3, H-4, and H-6) will exhibit coupling patterns typical for a 1,2,4-trisubstituted benzene ring. The phenolic hydroxyl proton signal is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.[1][2] The amino proton will also likely appear as a broad singlet. A D₂O exchange experiment can be used to confirm the identity of the -OH and -NH protons, as these signals will disappear upon addition of deuterium oxide.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 145 - 148 |
| C-2 | 148 - 151 |
| C-3 | 112 - 115 |
| C-4 | 118 - 121 |
| C-5 | 130 - 133 |
| C-6 | 110 - 113 |
| -OC H₃ | 55 - 57 |
| Ar-C H₂-N | 50 - 53 |
| N-C H₂-CH₂-CH₃ | 52 - 55 |
| N-CH₂-C H₂-CH₃ | 22 - 25 |
| N-CH₂-CH₂-C H₃ | 11 - 13 |
Comparative Analysis: 2-Methoxy-5-methylphenol
To provide a tangible reference, we can compare the predicted spectrum of our target molecule with the known spectral data of a structurally similar compound, 2-methoxy-5-methylphenol.[3][4][5][6]
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | Alkyl Protons (ppm) |
| This compound (Predicted) | 6.6 - 7.0 | 3.8 - 3.9 | 0.9 - 3.8 |
| 2-Methoxy-5-methylphenol (Experimental) | ~6.6 - 6.8 | ~3.8 | ~2.3 (-CH₃) |
The primary difference in the ¹H NMR spectra will be the presence of the signals for the propylamino side chain in our target molecule, which will be absent in the spectrum of 2-methoxy-5-methylphenol. The chemical shifts of the aromatic protons and the methoxy group are expected to be in a similar range for both compounds, with minor variations due to the different electronic influence of the propylaminomethyl group compared to a simple methyl group.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.[7][8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[9]
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Caption: A typical workflow for NMR spectral analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of organic molecules like this compound. This guide provides a detailed prediction of its NMR spectral features, grounded in the established principles of NMR spectroscopy and supported by comparative data from a structurally related compound. By following the outlined experimental protocols, researchers can confidently acquire and interpret the necessary spectral data to verify the structure of this and similar molecules, thereby ensuring the integrity of their scientific endeavors.
References
-
Canadian Science Publishing. (n.d.). The nuclear magnetic resonance spectra of para-substituted phenols. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Salman, S. R., & Kamounah, F. S. (1992). 'H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(11-12), 1831-1834. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1969). Analysis of the Proton Magnetic Resonance Spectra of Phenol and Thiophenol and their Methyl, Silyl and Germyl Derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 9, 1284. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Bakry, A. M., El-Gohary, A. R., & El-Gammal, O. A. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 127-136. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]
-
Appendix I. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2018). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2018(4), M1023. Retrieved from [Link]
-
Chegg. (2020). Solved 2-methyoxy-6-((p-tolymino)methyl)phenol) is the | Chegg.com. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-methoxy-5-methylphenol. Retrieved from [Link]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]
Sources
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR spectrum [chemicalbook.com]
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- 9. rsc.org [rsc.org]
Comparative Bioactivity Guide: 5-Substituted Isomers vs. Classic Vanilloid Agonists
This guide provides an in-depth technical comparison between 2-Methoxy-5-[(propylamino)methyl]phenol (a specific regioisomer) and the class of bioactive Vanilloids (typically 4-substituted agonists like Capsaicin and N-vanillylnonanamide).
Executive Summary
This guide analyzes the critical structure-activity relationship (SAR) differences between the 5-substituted regioisomer (this compound) and the 4-substituted bioactive vanilloids (e.g., Capsaicin, N-propylvanillylamine).
-
Vanilloids (4-Substituted): Characterized by a 4-hydroxy-3-methoxybenzyl group, these compounds are potent agonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) ion channel, eliciting calcium influx and nociceptive signaling.
-
5-Substituted Isomer: By shifting the alkyl-amine tail to the 5-position (meta to the phenol hydroxyl), the molecule loses the critical spatial alignment required for TRPV1 activation. This compound serves primarily as a negative control or structural probe to define the steric boundaries of the vanilloid binding pocket.
Structural & Mechanistic Comparison
Chemical Architecture
The defining difference lies in the substitution pattern on the phenol ring relative to the hydroxyl group (Position 1) and methoxy group (Position 2).
| Feature | Vanilloids (Bioactive) | 5-Substituted Isomer (Probe/Inactive) |
| IUPAC Name | 2-Methoxy-4-[(alkylamino)methyl]phenol | This compound |
| Tail Position | Position 4 (Para to OH) | Position 5 (Meta to OH) |
| Pharmacophore | Linear alignment of Head (H-bond) & Tail (Lipophilic). | Kinked/Angled alignment. |
| Key Interaction | Tail extends into the hydrophobic channel cleft. | Tail sterically clashes with channel wall (likely residues Y511/S512). |
| Bioactivity | Potent TRPV1 Agonist ( | Weak/Inactive ( |
Mechanism of Action (TRPV1 Activation)
Vanilloids: The 4-substituted tail allows the vanillyl headgroup to dock deeply into the intracellular pocket of TRPV1, forming hydrogen bonds with Tyr511 and Ser512 . This induces a conformational change in the S4-S5 linker, opening the cation channel pore.
5-Substituted Isomer: The shift to position 5 disrupts this "lock-and-key" mechanism. The lipophilic tail is misaligned, preventing the vanillyl head from reaching the critical hydrogen-bonding residues. Consequently, the channel remains in the closed state , or the molecule may bind superficially, acting as a competitive antagonist without efficacy.
Experimental Protocols for Bioactivity Verification
To experimentally validate the inactivity of the 5-isomer compared to vanilloids, the following self-validating protocols are recommended.
Ratiometric Calcium Imaging (Fura-2 AM)
Objective: Quantify intracellular calcium influx (
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).
-
Seed on poly-D-lysine coated glass coverslips (density:
cells/mL).
-
-
Dye Loading:
-
Incubate cells with 4
M Fura-2 AM and 0.02% Pluronic F-127 in Calcium Buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl , 10 mM HEPES, pH 7.4) for 45 min at 37°C. -
Wash 3x with Calcium Buffer to remove extracellular dye.
-
-
Agonist Application:
-
Control: Apply Capsaicin (1
M) . Expect rapid fluorescence ratio ( ) increase. -
Test: Apply This compound (10
M - 100 M) .
-
-
Data Acquisition:
-
Monitor fluorescence at 340 nm and 380 nm excitation (510 nm emission).
-
Validation: Apply Ionomycin (5
M) at the end to verify cell viability and max fluorescence.
-
Whole-Cell Patch Clamp Electrophysiology
Objective: Measure transmembrane currents to detect channel opening kinetics.
-
Setup:
-
Rig: Axopatch 200B amplifier, Digidata 1440A digitizer.
-
Pipette Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Bath Solution: Standard Tyrode’s solution.
-
-
Protocol:
-
Establish G
seal and break-in (Whole-cell configuration). -
Hold potential at -60 mV .
-
Perfuse Test Compound for 10s.
-
Washout for 30s.
-
Perfuse Capsaicin (1
M) as positive control.
-
-
Analysis:
-
Compare current density (pA/pF). The 5-isomer should elicit negligible current compared to the vanilloid control.
-
Visualization & Pathway Logic
Structural Logic & Signaling Pathway
The diagram below illustrates the divergence in signaling between the active Vanilloid scaffold and the inactive 5-isomer.
Caption: Comparative pathway showing the activation failure of the 5-isomer due to steric incompatibility with the TRPV1 binding pocket.
Comparative Data Summary
The following table summarizes the expected bioactivity profile based on established SAR literature for vanilloids.
| Parameter | N-Propylvanillylamine (4-Sub) | This compound |
| Relative Potency | 1.0 (Reference) | < 0.01 (Negligible) |
| Binding Affinity ( | High (nM range) | Low ( |
| Primary Effect | Agonist (Activator) | Null / Weak Antagonist |
| Clinical Utility | Analgesic precursor / Probe | Negative Control / SAR Study |
| Toxicity (Pungency) | Moderate | Low / Non-pungent |
References
-
Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms.[1][2] Pharmacological Reviews. Link
-
Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature. Link
-
Yang, F., et al. (2015). Structural mechanism of TRPV1 channel activation by agonists. Nature. Link
-
SciSupplies. (n.d.). This compound hydrochloride Product Page. SciSupplies. Link
-
Gavva, N. R., et al. (2004). Molecular determinants of vanilloid sensitivity in TRPV1. Journal of Biological Chemistry. Link
Sources
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Methoxy-5-[(propylamino)methyl]phenol
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
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- 4. fda.gov [fda.gov]
- 5. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. canadacommons.ca [canadacommons.ca]
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- 19. ijrrjournal.com [ijrrjournal.com]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. database.ich.org [database.ich.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Comprehensive Purity Assessment of 2-Methoxy-5-[(propylamino)methyl]phenol as a Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of analytical accuracy and regulatory compliance. This guide provides an in-depth, technically-grounded framework for the purity assessment of 2-Methoxy-5-[(propylamino)methyl]phenol, a compound with potential applications as a pharmaceutical intermediate or building block. Moving beyond a single-method approach, we will explore a multi-faceted, orthogonal strategy to establish a robust and defensible purity value, ensuring the standard's suitability for its intended use.
The core principle underpinning this guide is that no single analytical technique is sufficient to uncover all potential impurities.[1] A comprehensive assessment requires the synergistic use of orthogonal methods—techniques that rely on different principles of separation and detection—to build a complete picture of the material's composition.[1][2] This approach, culminating in a mass balance calculation, is the industry standard for qualifying primary pharmaceutical reference materials.[3][4][5]
Characterization and Synthetic Profile of the Analyte
Before delving into purity analysis, a thorough understanding of the molecule's structure and likely synthetic origin is paramount. This knowledge allows us to anticipate potential impurities and select the most appropriate analytical tools for their detection.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₇NO₂
-
Molecular Weight: 195.26 g/mol
-
Key Functional Groups: Phenolic hydroxyl (-OH), methoxy ether (-OCH₃), and a secondary amine (-NH-). These groups dictate the compound's polarity, solubility, and potential for degradation.
Postulated Synthetic Pathway: Reductive Amination
A common and efficient route to synthesize this molecule is the reductive amination of 2-hydroxy-4-methoxybenzaldehyde with propylamine.[6][7][8] This two-step, one-pot reaction first involves the formation of a Schiff base (imine) intermediate, which is then reduced to the final secondary amine product.
This synthetic route is a critical roadmap for identifying potential process-related impurities.
Caption: Synthetic pathway and potential impurity sources.
Orthogonal Analytical Framework for Purity Determination
The cornerstone of a reliable purity assessment is the application of multiple, independent analytical techniques.[1][9][10] This ensures that impurities with different physicochemical properties (e.g., volatility, polarity, chromophore presence) are detected and quantified. Our framework is built upon the mass balance approach, where purity is calculated by subtracting the sum of all impurity contents from 100%.[11][12]
Caption: Workflow for reference standard purity assessment.
Organic Impurities by High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the primary technique for quantifying structurally related impurities. The presence of a phenolic ring in the analyte provides a strong UV chromophore, making UV detection highly suitable. A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities, from potential non-polar by-products to polar starting materials.
Experimental Protocol:
-
System: UHPLC/HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). A C18 phase provides excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD, monitoring at 280 nm. Purity analysis performed using peak area normalization.
-
Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of Mobile Phase A/B (50:50).
Hypothetical Data Presentation:
| Peak # | Retention Time (min) | Area % | Identification (via LC-MS) |
| 1 | 3.5 | 0.08% | 2-Hydroxy-4-methoxybenzaldehyde |
| 2 | 8.9 | 99.75% | Main Compound |
| 3 | 11.2 | 0.12% | Schiff Base Intermediate |
| 4 | 14.5 | 0.05% | Unknown |
| Total | 100.00% | ||
| Sum of Impurities | 0.25% |
Water Content by Karl Fischer Titration
Causality: Phenolic and amine compounds can be hygroscopic. Karl Fischer titration is the gold standard for accurately quantifying water content, as it is specific to water and avoids interference from other volatile components that might be detected by a less specific method like Loss on Drying (LOD).
Experimental Protocol:
-
System: Volumetric or coulometric Karl Fischer titrator.
-
Titrant: Commercially available Karl Fischer reagent.
-
Solvent: Anhydrous methanol or a specialized solvent for amines/phenols.
-
Procedure:
-
Standardize the titrant using a certified water standard.
-
Accurately weigh an appropriate amount of the reference standard directly into the titration vessel.
-
Titrate to the electrometric endpoint.
-
Perform the analysis in triplicate to ensure precision.
-
Hypothetical Data Presentation:
| Replicate | Sample Weight (mg) | Titer (mg/mL) | Volume (mL) | Water Content (%) |
| 1 | 105.2 | 4.98 | 0.51 | 0.24% |
| 2 | 101.5 | 4.98 | 0.49 | 0.24% |
| 3 | 108.9 | 4.98 | 0.53 | 0.24% |
| Average | 0.24% |
Residual Solvents by Headspace Gas Chromatography (GC-FID)
Causality: Organic solvents are used during synthesis and purification. Headspace GC is the ideal technique for analyzing volatile and semi-volatile residual solvents because it separates them from the non-volatile analyte, preventing column contamination and matrix interference. A Flame Ionization Detector (FID) is used for its excellent sensitivity to hydrocarbons.
Experimental Protocol:
-
System: Headspace sampler coupled to a Gas Chromatograph with an FID.
-
Column: DB-624 or equivalent (for residual solvents).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
-
Quantification: Analyze against a standard solution of expected residual solvents.
Hypothetical Data Presentation:
| Solvent | Concentration (ppm) |
| Methanol | 150 |
| Dichloromethane | Not Detected |
| Total Residual Solvents | 150 ppm (0.015%) |
Inorganic Impurities by Thermogravimetric Analysis (TGA)
Causality: Inorganic impurities, such as residual catalysts or salts, will not be detected by chromatographic methods. TGA (or the classical Residue on Ignition test) measures the amount of non-volatile inorganic material remaining after the organic compound has been combusted or pyrolyzed.[13]
Experimental Protocol:
-
System: Thermogravimetric Analyzer.
-
Pan: Platinum or ceramic.
-
Atmosphere: Air or Oxygen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from ambient to 800 °C at 20 °C/min.
-
Analysis: The final residual mass at 800 °C is reported as the inorganic impurity content.
Hypothetical Data Presentation:
| Initial Mass (mg) | Final Mass (mg) | Residue (%) |
| 10.125 | 0.005 | 0.05% |
| Inorganic Impurities | 0.05% |
Identity Confirmation
While not part of the quantitative purity calculation, unequivocal confirmation of the compound's structure is a mandatory component of reference standard characterization.[14]
-
LC-MS: Confirms the molecular weight of the main peak observed in the HPLC analysis.
-
¹H and ¹³C NMR: Provides definitive structural confirmation by showing the chemical environment of each proton and carbon atom. The spectrum must be consistent with the proposed structure of this compound.
-
FTIR: Confirms the presence of key functional groups (O-H stretch for the phenol, N-H stretch for the secondary amine, C-O stretches for the ether and phenol, aromatic C-H stretches).
Data Synthesis and Final Purity Assignment
The final purity is determined using the mass balance method, which provides a comprehensive value traceable to the International System of Units (SI).[4][12]
Purity = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
Comparative Summary Table:
| Analytical Technique (Parameter) | Principle of Analysis | Result (Hypothetical) |
| HPLC-UV (Organic Impurities) | Chromatographic Separation / UV Absorbance | 0.25% |
| Karl Fischer (Water Content) | Electro-chemical Titration | 0.24% |
| Headspace GC-FID (Residual Solvents) | Volatility / Chromatographic Separation | 0.015% |
| TGA (Inorganic Impurities) | Thermal Decomposition / Gravimetry | 0.05% |
| Total Impurities | 0.555% |
Final Purity Calculation:
-
Purity = 100% - 0.555% = 99.445%
-
Assigned Purity (on Certificate of Analysis): 99.4%
This value represents the mass fraction of the main component and is significantly more reliable than a purity value derived from a single chromatographic run. This comprehensive approach ensures that the reference standard is of high quality and suitable for its intended quantitative applications.[15][16]
References
-
Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Orthogonal Projection Approach Applied to Peak Purity Assessment. (n.d.). American Chemical Society. Retrieved February 12, 2026, from [Link]
-
Westwood, S., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118-26. Retrieved February 12, 2026, from [Link]
-
Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. Retrieved February 12, 2026, from [Link]
-
Mass Balance Method for Purity Assessment of Organic Reference Materials. (n.d.). Bulletin of the Korean Chemical Society. Retrieved February 12, 2026, from [Link]
-
The ABC's of Reference Standard Management. (2017). EAG Laboratories. Retrieved February 12, 2026, from [Link]
-
Industry Advisory Panels and other expert groups. (n.d.). uspbpep.com. Retrieved February 12, 2026, from [Link]
-
Orthogonal Methods. (n.d.). Cygnus Technologies. Retrieved February 12, 2026, from [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). Chromatography Today. Retrieved February 12, 2026, from [Link]
-
Lee, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7578. Retrieved February 12, 2026, from [Link]
-
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved February 12, 2026, from [Link]
-
The ABC's of Reference Standard Management. (n.d.). Eurofins. Retrieved February 12, 2026, from [Link]
-
Why High-Purity Reference and Impurity Standards Are Essential for Modern Pharmaceutical R&D. (2026). Pharmaffiliates. Retrieved February 12, 2026, from [Link]
-
Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved February 12, 2026, from [Link]
-
Time effect study on reductive amination of benzaldehyde with aniline... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Mass balance method for the SI value assignment of the purity of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 12. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eag.com [eag.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
